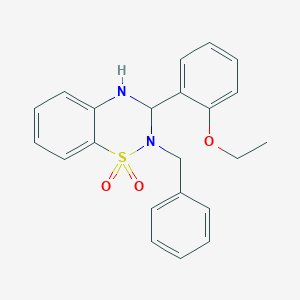![molecular formula C19H21FN2OS B11599408 2-(Benzylsulfanyl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B11599408.png)
2-(Benzylsulfanyl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzylsulfanyl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone is a synthetic organic compound that features a benzylsulfanyl group and a piperazine ring substituted with a fluorophenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzylsulfanyl Intermediate: This can be achieved by reacting benzyl chloride with thiourea to form benzylthiourea, followed by hydrolysis to yield benzylsulfanyl.
Formation of the Piperazine Intermediate: The piperazine ring can be synthesized by reacting ethylenediamine with diethylene glycol.
Coupling Reaction: The final step involves coupling the benzylsulfanyl intermediate with the piperazine intermediate in the presence of a suitable base and solvent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or materials.
Comparación Con Compuestos Similares
Similar Compounds
2-(Benzylsulfanyl)-1-[4-(2-chlorophenyl)piperazin-1-yl]ethanone: Similar structure with a chlorophenyl group instead of a fluorophenyl group.
2-(Benzylsulfanyl)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone: Similar structure with a methylphenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in 2-(Benzylsulfanyl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone may confer unique properties such as increased lipophilicity and metabolic stability, potentially enhancing its biological activity and therapeutic potential.
Propiedades
Fórmula molecular |
C19H21FN2OS |
|---|---|
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
2-benzylsulfanyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C19H21FN2OS/c20-17-8-4-5-9-18(17)21-10-12-22(13-11-21)19(23)15-24-14-16-6-2-1-3-7-16/h1-9H,10-15H2 |
Clave InChI |
AXNYPKWVZNJZAT-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CSCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4E)-4-[(3-chloro-4-hydroxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11599330.png)
![1-[5-(4-bromophenyl)-2-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-3(2H)-yl]ethanone](/img/structure/B11599333.png)
![2-{3-[2-(4-Chlorophenyl)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-YL}-N-phenylacetamide](/img/structure/B11599338.png)
![Ethyl 4-{[3-(methoxycarbonyl)phenyl]amino}-8-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B11599346.png)
![benzyl 5-[4-(acetyloxy)-3-ethoxyphenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11599354.png)
![2-(1,3-benzodioxol-5-yl)-N-[4-(diethylamino)phenyl]quinoline-4-carboxamide](/img/structure/B11599365.png)
![(5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11599369.png)
![Prop-2-en-1-yl 5-cyano-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11599373.png)
![3-{[4-(3-bromophenyl)-1,3-thiazol-2-yl]amino}-2-benzofuran-1(3H)-one](/img/structure/B11599377.png)
![2-{[4-(2-chlorophenyl)-3-cyano-6-hydroxy-5-(thiophen-2-ylcarbonyl)-6-(trifluoromethyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11599379.png)


![7-(3-imidazol-1-ylpropyl)-6-imino-11-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11599385.png)
![5-(benzenesulfonyl)-7-(furan-2-ylmethyl)-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11599387.png)
